molecular formula C19H23N3O5S B2604024 1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea CAS No. 1203374-79-1

1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea

Cat. No.: B2604024
CAS No.: 1203374-79-1
M. Wt: 405.47
InChI Key: AMWPEHCEVPJUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.47. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

1,3,5-triazinyl urea derivatives have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic solutions. These compounds, including derivatives such as 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea, form a protective layer on the metal surface, effectively preventing corrosion. The mechanism involves the adsorption of the molecules onto the steel surface through active centers in the compounds (Mistry, Patel, Patel, & Jauhari, 2011).

Anticancer Activity

Certain urea derivatives have been synthesized and tested for their anticancer properties. Some compounds, particularly the newly synthesized ones like N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea, have shown promising in vitro anticancer activity against specific cancer cell lines, such as prostate cancer cells. These compounds have been characterized by advanced spectroscopic techniques and have demonstrated significant inhibitory effects on certain enzymes as well as cancer cell lines (Mustafa, Perveen, & Khan, 2014).

Antiproliferative Effects

Diaryl urea derivatives, particularly 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have been designed and synthesized for their antiproliferative activity against various cancer cell lines. These compounds have shown significant effects, with some demonstrating potent inhibitory activity comparable to that of known inhibitors. Such derivatives hold potential as new anticancer agents and potential BRAF inhibitors for further research (Feng et al., 2020).

Structural and Computational Studies

Nitrogen-centered urazole radicals and their dimeric forms have been subject to structural and computational studies. The determination of the structure of these dimers, like 1,2-(2,4-dimethylphenyl)-2-[2-(2,4-dimethylphenyl)-4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl]-4-methyl-1,2,4-triazolidine-3,5-dione, through X-ray crystallography has provided insights into their conformation and the interesting shielding effects in the NMR spectrum. Such information aids in understanding the chemical behavior and potential applications of these compounds (Martin & Breton, 2017).

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-13-5-7-15(22-9-4-10-28(22,24)25)12-16(13)21-19(23)20-14-6-8-17(26-2)18(11-14)27-3/h5-8,11-12H,4,9-10H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWPEHCEVPJUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.